tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate
Description
tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate is a boron-rich organoboron compound characterized by a hexyl backbone substituted with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 5 and 6 positions. The molecule also features a tert-butyl carbamate group and a methoxy group attached to the nitrogen atom. The tert-butyl and methoxy groups enhance steric protection and modulate solubility in organic solvents, while the dual boronate esters enable bidirectional functionalization in synthetic pathways .
Properties
CAS No. |
2639876-15-4 |
|---|---|
Molecular Formula |
C24H47B2NO7 |
Molecular Weight |
483.3 g/mol |
IUPAC Name |
tert-butyl N-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate |
InChI |
InChI=1S/C24H47B2NO7/c1-20(2,3)30-19(28)27(29-12)16-14-13-15-18(26-33-23(8,9)24(10,11)34-26)17-25-31-21(4,5)22(6,7)32-25/h18H,13-17H2,1-12H3 |
InChI Key |
PGVVTVMNAWDCFY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(B2OC(C(O2)(C)C)(C)C)CCCCN(C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate typically involves multiple steps. One common route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of substitution reactions to introduce the dioxaborolan groups . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The dioxaborolan groups can participate in Suzuki-Miyaura cross-coupling reactions, which are commonly used to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present in the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development. It can be used to create derivatives that may exhibit biological activity, such as anticancer or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties, such as enhanced strength or conductivity .
Mechanism of Action
The mechanism of action of tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate involves its ability to participate in various chemical reactions. The dioxaborolan groups are particularly reactive and can form stable bonds with other molecules through cross-coupling reactions. This reactivity is due to the electron-deficient nature of the boron atoms, which makes them susceptible to nucleophilic attack .
Comparison with Similar Compounds
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo (B5993-200MG)
- Structure : Isoindigo core with two dioxaborolane groups and branched alkyl chains.
- Key Differences : The isoindigo core enables extended π-conjugation, making it suitable for organic photovoltaics (OPVs) and field-effect transistors (OFETs). In contrast, the hexyl chain in the target compound lacks conjugation, prioritizing flexibility over electronic delocalization.
- Synthesis : Synthesized via palladium-catalyzed cross-coupling, similar to the target compound, but requires pre-functionalized isoindigo precursors .
- Applications: Optoelectronic devices vs.
tert-butylN-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate (CAS 1202794-01-1)
- Structure : Allyl-substituted boronate ester with a single dioxaborolane group.
- Key Differences: The allyl group facilitates radical or electrophilic additions, whereas the target compound’s hexyl chain supports sequential cross-couplings. The allyl derivative’s mono-boronate limits its utility in multi-step functionalization .
- Reactivity : Higher susceptibility to protodeboronation due to reduced steric shielding compared to the target compound’s dual boronate esters .
Carbamate-Containing Boronates
tert-butylN-{4,6-bis[(1,7-dicarba-closo-dodecaboran-9-ylmethyl)thio]-1,3,5-triazin-2-yl}glycinate ()
- Structure : Carborane-thioether-modified triazine with a tert-butyl carbamate group.
- Key Differences : Incorporates carborane clusters (B₁₀C₂) for neutron capture therapy (NCT), whereas the target compound’s pinacol boronates are tailored for cross-coupling. The triazine core offers sites for further substitution, contrasting with the hexyl chain’s linearity .
- Applications : Biomedical (NCT) vs. synthetic intermediates .
Methyl 3-[(1S,5S,6R,8R)-8-{(tert-butoxycarbonyl)amino}-6-hydroxy-3,3-dimethyl-2,4-dioxabicyclo[3.3.0]octan-6-yl]propanoate (Compound 12, )
- Structure : Bicyclic boronate ester with a carbamate group and ester functionality.
- The target compound’s hexyl chain offers greater synthetic versatility for appending functional groups .
- Synthesis : Hydrogenation of alkynyl precursors (e.g., Compound 11) vs. direct borylation strategies for the target compound .
Polymer-Relevant Boronates
N,N-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline Derivatives ()
- Structure : Aromatic amines with bis(boronate) groups.
- Key Differences: The phenyl rings enable conjugation in polymers like PTPACF, yielding high open-circuit voltages in solar cells. The target compound’s aliphatic chain disrupts conjugation but improves solubility in non-polar solvents .
- Applications : Conjugated polymers vs. small-molecule synthons .
Biological Activity
The compound tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate is a boron-containing organic molecule with potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers exploring its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 6,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Molecular Formula : C22H39B2NO6
- Molecular Weight : 435.18 g/mol
- CAS Number : 2222867-19-6
The compound features a tert-butyl group and two dioxaborolane moieties that may confer specific biological activities through interactions with enzymes and receptors.
Research indicates that compounds similar to this compound can modulate various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of acetyl-CoA carboxylase (ACC), which is crucial for fatty acid metabolism .
- Cell Proliferation and Differentiation : The compound may influence cell growth and differentiation by modulating signaling pathways such as those involving platelet-derived growth factor (PDGF). Inhibitors targeting PDGF receptors have been linked to reduced cell proliferation in various cancer models .
- Apoptosis Induction : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells by disrupting mitochondrial function or activating pro-apoptotic factors .
Case Studies and Experimental Data
Several studies have investigated the biological activity of similar compounds:
These studies highlight the potential of boron-containing compounds in therapeutic applications targeting metabolic disorders and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
